5-(Phenoxymethyl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenoxymethyl)furan-2-carbohydrazide: is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by a furan ring substituted with a phenoxymethyl group and a carbohydrazide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide typically involves the reaction of 5-(Phenoxymethyl)furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(Phenoxymethyl)furan-2-carboxylic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Phenoxymethyl)furan-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the phenoxymethyl or carbohydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-(Phenoxymethyl)furan-2-carbohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new bioactive compounds .
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(Phenoxymethyl)furan-2-carboxylic acid
- 5-(Phenoxymethyl)furan-2-carbohydrazone
- 5-(Phenoxymethyl)furan-2-carboxamide
Uniqueness: 5-(Phenoxymethyl)furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a phenoxymethyl group and a carbohydrazide group. These features confer unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(phenoxymethyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-14-12(15)11-7-6-10(17-11)8-16-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKKGVSUBJSFCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.